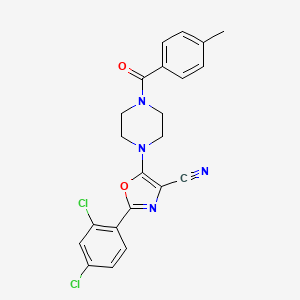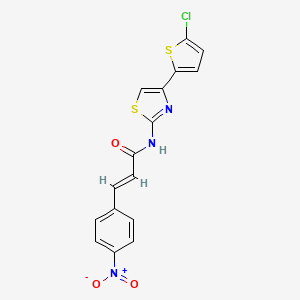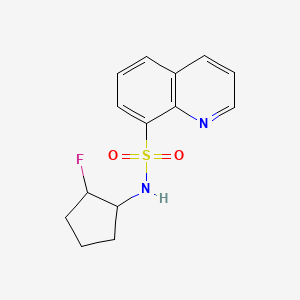
N-(2-fluorocyclopentyl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-fluorocyclopentyl)quinoline-8-sulfonamide” is a versatile chemical compound used in various scientific research applications, such as drug discovery and medicinal chemistry. It is a type of quinoline-8-sulfonamide, which has been studied for its potential as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase .
Synthesis Analysis
The synthesis of quinoline-8-sulfonamide derivatives involves the use of molecular docking and molecular dynamics techniques . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used to create new compounds .Molecular Structure Analysis
Quinoline-8-sulfonamide derivatives are designed with the introduction of another quinolinyl fragment to the modulator molecule . This design has been found to have a significant impact on pyruvate levels in cancer cells .Chemical Reactions Analysis
Quinoline, a nitrogen-based heterocyclic aromatic compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .科学的研究の応用
Inhibitor of Tumor Cell-Specific M2 Isoform of Pyruvate Kinase
This compound has been studied as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase . Pyruvate kinase is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . The compound was found to reduce the intracellular pyruvate level in A549 lung cancer cells with simultaneous impact on cancer cell viability and cell-cycle phase distribution .
Anti-Proliferative Effect
The quinoline-8-sulfonamide derivatives significantly reduced the number of A549 cells, indicating a high anti-proliferative effect . This suggests that the compound could be used in cancer treatment to inhibit the growth and proliferation of cancer cells .
Modulator of Muscle Isoform 2 of Pyruvate Kinase
The compound has been identified as a potent modulator of muscle isoform 2 of pyruvate kinase . This modulation can have significant impacts on pyruvate levels in cancer cells, providing further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .
Synthesis of New Pyridines
The compound has been used in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism . This indicates its potential use in the field of organic chemistry for the synthesis of new compounds .
Anti-Carbonic Anhydrase Activity
Sulfonamides, such as this compound, exhibit a range of pharmacological activities, including anti-carbonic anhydrase activity . This suggests potential applications in treating disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Anti-Dihydropteroate Synthetase Activity
The compound, as a sulfonamide, can also exhibit anti-dihydropteroate synthetase activity . This activity could be leveraged in the treatment of a diverse range of disease states .
作用機序
- ChEs , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , play a crucial role in neurotransmitter signaling. Inhibiting these enzymes can enhance neurotransmitter levels in the synaptic cleft, potentially improving cognitive function .
- Molecular docking studies reveal critical interactions, including hydrogen bonding, π–π interactions, π-alkyl interactions, π-amid interactions, and π-sulfur interactions between the ligand (quinoline-sulfonamide) and the enzymes .
- Impact on Bioavailability : Quinoline-sulfonamides’ pharmacokinetic properties influence their bioavailability and therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-fluorocyclopentyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c15-11-6-2-7-12(11)17-20(18,19)13-8-1-4-10-5-3-9-16-14(10)13/h1,3-5,8-9,11-12,17H,2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAKTHFWYWBQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991589.png)
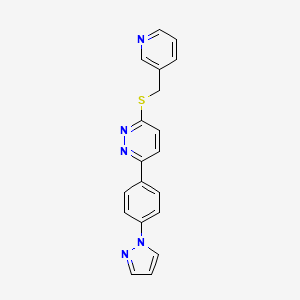
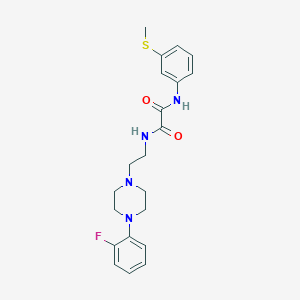
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)
![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2991599.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2991600.png)
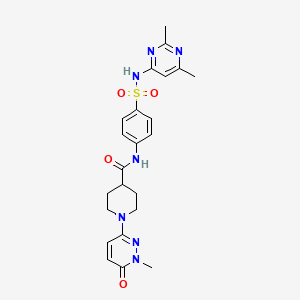
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2991603.png)
![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)
![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)
